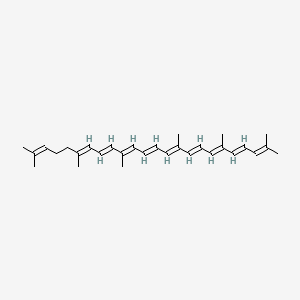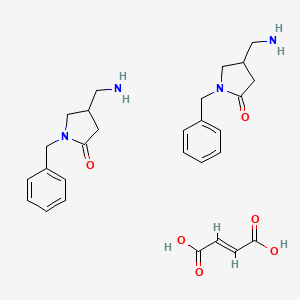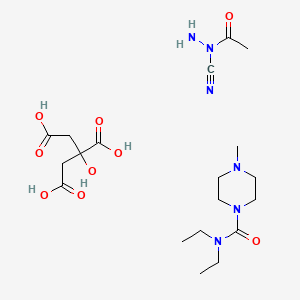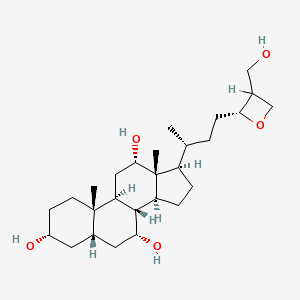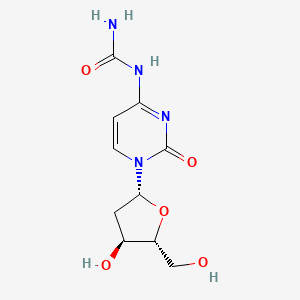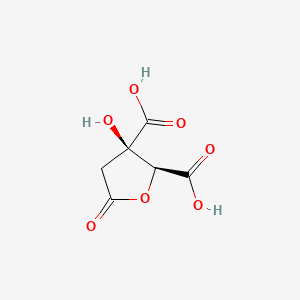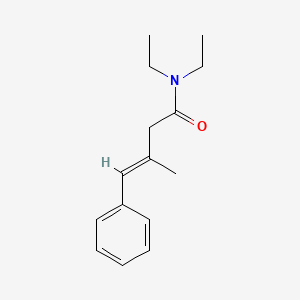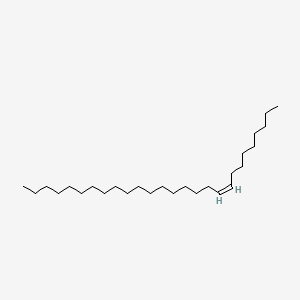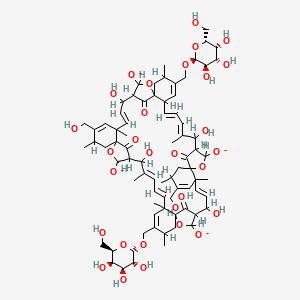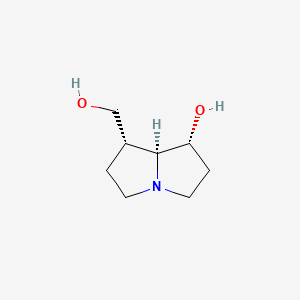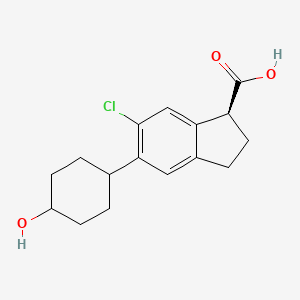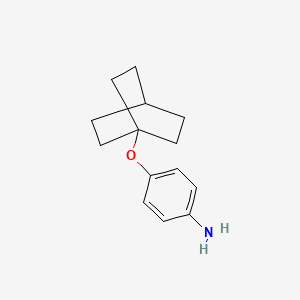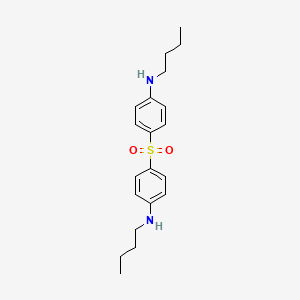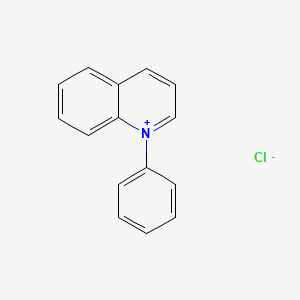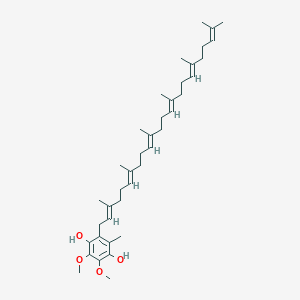
Ubiquinol-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ubiquinol-6, also known as dihydroubiquinone, belongs to the class of organic compounds known as 2-polyprenyl-6-methoxyphenols. 2-polyprenyl-6-methoxyphenols are compounds containing a polyisoprene chain attached at the 2-position of a 6-methoxyphenol group. Ubiquinol-6 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ubiquinol-6 is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. Ubiquinol-6 exists in all eukaryotes, ranging from yeast to humans.
Ubiquinol-6 is a ubiquinol in which the polyprenyl substituent is hexaprenyl. It has a role as a Saccharomyces cerevisiae metabolite. It is an ubiquinol and a polyprenylhydroquinone.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Mitochondrial Functions
Mitochondrial Interactions : Ubiquinol acts as an antioxidant in mitochondrial studies. It can prevent mitochondrial oxidative damage and influence mitochondrial reactive oxygen species in signaling pathways. Comparisons of MitoQ analogs with different chain lengths highlighted the effectiveness of ubiquinol against lipid peroxidation and other oxidative stresses (James et al., 2005).
Role in Embryonic Development : Ubiquinone, the oxidized form of ubiquinol, is essential for mouse embryonic development and has a role in mitochondrial respiration. However, its function in development seems to be separate from respiration (Levavasseur et al., 2001).
Health and Performance Enhancement
Exercise Performance : Ubiquinol supplementation has shown to improve exercise performance by increasing lipid utilization in mice. It reduces serum lactate, ammonia, and creatine kinase levels while increasing free fatty acids concentration after acute exercise (Chen et al., 2019).
Glycemic Control in Diabetes : Supplementation of ubiquinol in patients with type 2 diabetes, in addition to conventional antihyperglycemic medications, improves glycemic control by improving insulin secretion (Mezawa et al., 2012).
Effects on Athletes : A study found that ubiquinol supplementation enhanced physical performance in young and healthy elite trained athletes, suggesting its potential use in sports nutrition (Alf et al., 2013).
Impact on Quality of Life and Health Conditions
Quality of Life Improvement : Long-term intake of ubiquinol has shown effects on improving psychological quality of life, particularly in female participants with low to middle baseline serum ubiquinol levels (Kinoshita et al., 2016).
Endothelial Function in Heart Failure : Ubiquinol improves peripheral endothelial function in patients with heart failure, suggesting its potential as a therapeutic option (Kawashima et al., 2019).
Renal Preservation Effect : Ubiquinol exhibits a protective effect on renal function, potentially due to its antioxidant properties. This suggests its application in treating kidney disease (Ishikawa et al., 2011).
Eigenschaften
CAS-Nummer |
5677-58-7 |
|---|---|
Produktname |
Ubiquinol-6 |
Molekularformel |
C39H60O4 |
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C39H60O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26,40-41H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ |
InChI-Schlüssel |
DYOSCPIQEYRQEO-LPHQIWJTSA-N |
Isomerische SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



